5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
The synthesis of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they typically involve similar cyclization reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese triflate for oxidation and tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents . In organic synthesis, it is used as an intermediate for the preparation of more complex heterocyclic compounds. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be compared with other similar compounds, such as 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-5,6-diphenyl- and 3-Bromo-6-Methyl-5,6-Dihydro-Pyrrolo[3,4-b]Pyridin-7-One . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and functionality.
Properties
CAS No. |
122706-49-4 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O2/c16-12-10-7-4-8-14-11(10)13(17)15(12)9-5-2-1-3-6-9/h1-8,12,16H |
InChI Key |
CBLVQROEGOSBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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